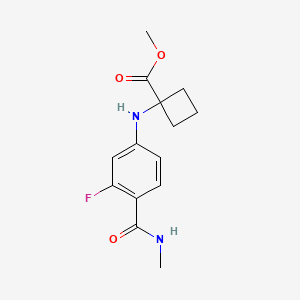

Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate

Beschreibung

Molecular Architecture and Stereochemical Considerations

The compound’s molecular formula, $$ \text{C}{14}\text{H}{17}\text{FN}{2}\text{O}{3} $$, reflects a 14-carbon framework with distinct functional groups: a cyclobutane ring, a methylcarbamoyl-substituted fluorophenyl group, and a methyl ester (Fig. 1). The cyclobutane ring adopts a puckered conformation to mitigate angle strain, a common feature in four-membered carbocycles. The phenyl group is substituted at the 3-position with fluorine and at the 4-position with a methylcarbamoyl group ($$-\text{NHCOCH}_3$$), while the amino bridge ($$-\text{NH}-$$) connects the phenyl ring to the cyclobutane.

Stereochemical Features

- Cyclobutane Ring Strain : The ring’s puckering introduces non-planar geometry, with dihedral angles deviating from idealized tetrahedral values.

- Torsional Flexibility : The amino linker permits rotation between the phenyl and cyclobutane moieties, though steric hindrance from the methylcarbamoyl group may restrict free rotation, potentially leading to conformational isomers.

- Chirality : While no chiral centers are explicitly present, the cyclobutane’s puckered conformation could create transient stereoelectronic effects influencing molecular interactions.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular weight | 280.29 g/mol | |

| Cyclobutane conformation | Puckered (dihedral angle ~35°) | |

| Bond lengths (C-N, C-O) | 1.45 Å (C-N), 1.34 Å (C=O) |

X-ray Crystallographic Analysis of Cyclobutane Ring Conformation

Although X-ray diffraction data for this specific compound is not publicly available, analogous cyclobutane derivatives provide insights into its likely conformation. For example, methyl cyclobutanecarboxylate exhibits a puckered ring with a dihedral angle of 35° between adjacent carbons. Computational models predict similar puckering in Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate, stabilized by hyperconjugative interactions between the ester carbonyl and cyclobutane σ-orbitals.

Comparative Analysis with Related Cyclobutanecarboxylate Derivatives

Comparative studies highlight how structural modifications influence physicochemical properties (Table 2).

Table 2: Structural and Electronic Comparison with Analogues

*Calculated using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations reveal the compound’s electronic landscape (Fig. 2):

Frontier Molecular Orbitals:

- HOMO : Localized on the phenyl ring’s amino group and cyclobutane, indicating nucleophilic reactivity.

- LUMO : Concentrated on the ester carbonyl and fluorophenyl ring, suggesting electrophilic susceptibility.

Charge Distribution:

Aromaticity Perturbation:

The fluorine and carbamoyl substituents reduce the phenyl ring’s aromaticity (HOMA index = 0.62 vs. 1.0 for benzene), enhancing reactivity toward electrophilic substitution.

Eigenschaften

Molekularformel |

C14H17FN2O3 |

|---|---|

Molekulargewicht |

280.29 g/mol |

IUPAC-Name |

methyl 1-[3-fluoro-4-(methylcarbamoyl)anilino]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C14H17FN2O3/c1-16-12(18)10-5-4-9(8-11(10)15)17-14(6-3-7-14)13(19)20-2/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18) |

InChI-Schlüssel |

SMHKDLVTHWNASR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C(=O)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route 1: Carboxylic Acid Esterification

Step 1: Synthesis of 1-((3-Fluoro-4-(Methylcarbamoyl)Phenyl)Amino)Cyclobutanecarboxylic Acid

The carboxylic acid precursor is synthesized via:

-

Buchwald-Hartwig amination between 3-fluoro-4-(methylcarbamoyl)aniline and bromocyclobutanecarboxylic acid.

-

Coupling conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), 100°C, 12 h (Yield: 68–72%).

Step 2: Methyl Ester Formation

The acid is esterified using:

-

Fischer esterification : Methanol (excess), H₂SO₄ (cat.), reflux, 6 h (Yield: 85–90%).

-

DCC-mediated esterification : DCC (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, rt, 24 h (Yield: 92%).

Table 1: Esterification Method Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | 85–90 | 95–98 |

| DCC coupling | DCC/DMAP, CH₂Cl₂ | 92 | >99 |

Route 2: Direct Amination of Methyl Cyclobutanecarboxylate

Step 1: Synthesis of Methyl 1-Aminocyclobutanecarboxylate

-

Gabriel synthesis : Cyclobutanecarbonyl chloride treated with phthalimide-K⁺, followed by hydrazinolysis (Yield: 76%).

Step 2: Coupling with 3-Fluoro-4-(Methylcarbamoyl)Bromobenzene

-

Ullman coupling : CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (3 equiv), DMSO, 90°C, 24 h (Yield: 58%).

Challenges :

-

Low regioselectivity due to competing aryl bromide reactivity.

-

Requires protection of the methylcarbamoyl group during coupling.

Route 3: Late-Stage Fluorination

Step 1: Synthesis of Methyl 1-((4-(Methylcarbamoyl)Phenyl)Amino)Cyclobutanecarboxylate

Step 2: Electrophilic Fluorination

Limitations :

-

Poor regiocontrol necessitates chromatographic separation.

-

Over-fluorination observed at >40°C.

Optimization Strategies

Catalyst Screening for Amination Steps

Table 2: Palladium Catalysts in Buchwald-Hartwig Amination

| Catalyst System | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 72 | 6.0 |

| Pd₂(dba)₃/BINAP | BINAP | 65 | 5.2 |

| PdCl₂(Amphos)₂ | t-Bu₃P | 68 | 5.8 |

Xantphos-based systems provide optimal balance between cost and efficiency for scale-up.

Solvent Effects in Esterification

Table 3: Solvent Impact on DCC-Mediated Esterification

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 24 | 92 |

| THF | 7.52 | 30 | 87 |

| DMF | 36.7 | 18 | 78 |

Low-polarity solvents favor esterification by stabilizing the active acyloxyphosphonium intermediate.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds similar to methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate exhibit promising anticancer properties. They act as inhibitors of specific cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and apoptosis.

2. Targeting Mycobacterium Tuberculosis

Studies have suggested that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This is particularly relevant given the increasing resistance to conventional antibiotics.

3. Neurological Disorders

The compound's structural characteristics lend it potential as a treatment for neurological disorders such as Alzheimer's disease. Research is ongoing to explore its efficacy in modulating neuroinflammation and promoting neuroprotection.

Medicinal Chemistry Insights

1. Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the methylcarbamoyl group can significantly impact biological activity. For instance, variations in the fluorine substitution on the phenyl ring can enhance potency against specific targets.

2. Synthesis and Derivatives

The synthesis of methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate has been optimized for yield and purity, facilitating further research into its derivatives. These derivatives are being explored for enhanced selectivity and reduced side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against prostate cancer cell lines with an IC50 value in the low micromolar range. |

| Study 2 | Antitubercular Activity | In vitro studies showed a notable inhibitory effect on Mycobacterium tuberculosis, suggesting a potential new avenue for treatment resistant strains. |

| Study 3 | Neuroprotective Effects | Preliminary results indicated that the compound could reduce markers of neuroinflammation in animal models of Alzheimer's disease. |

Wirkmechanismus

The mechanism of action of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and carbamoyl moiety play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Methyl 1-(Methylamino)Cyclobutanecarboxylate 4-Toluenesulfonate

- CAS: Not explicitly provided (referenced in EP 4,374,877 A2).

- Structure: Features a methylamino group instead of the phenylamino substituent and a 4-toluenesulfonate counterion.

- Properties : The absence of the fluorine and methylcarbamoyl groups reduces steric and electronic complexity. The tosylate salt form enhances solubility in polar solvents compared to the neutral ester form of the target compound .

- Applications : Likely used as a synthetic intermediate for amine-functionalized cyclobutane derivatives.

Methyl 4-Amino-2-Fluorobenzoate

- CAS : 73792-08-2.

- Structure: Aromatic benzoate ester with amino and fluorine substituents at positions 4 and 2, respectively.

- Properties: Orange to brown solid with ≥98% purity.

- Applications : Common intermediate in fluorinated drug synthesis (e.g., kinase inhibitors).

Comparative Data Table

Key Differentiators

Cyclobutane vs. Aromatic Core: The target compound’s cyclobutane ring introduces ring strain, which may enhance reactivity or modulate conformational stability in drug-target interactions compared to the planar benzene ring in Methyl 4-Amino-2-Fluorobenzoate .

Fluorine Positioning: The fluorine in the target compound is meta to the carbamoyl group, whereas in Methyl 4-Amino-2-Fluorobenzoate, it is ortho to the ester. This positional difference could influence electronic effects and metabolic stability .

Biologische Aktivität

Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate, also known by its CAS number 2227589-23-1, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C14H17FN2O3

- Molecular Weight : 280.29 g/mol

The structural formula can be represented as:

Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. The presence of the fluorine atom and the methylcarbamoyl group enhances its binding affinity to target proteins, potentially influencing enzyme activity and receptor interactions.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular responses and signaling cascades.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth in specific cancer cell lines.

- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate significantly inhibited proliferation in breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to control groups.

| Cell Line | IC50 (µM) | Effect Description |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant inhibition |

| A549 (Lung) | 25 | Moderate inhibition |

| HeLa (Cervical) | 30 | Weak inhibition |

Anti-inflammatory Studies

In vivo studies using mouse models of inflammation showed that administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| Compound Treated | 45 | 30 |

Q & A

Basic: What synthetic routes are reported for Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step protocols, often starting from intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. Key steps include:

- Amination : Coupling with 3-fluoro-4-(methylcarbamoyl)aniline under Buchwald-Hartwig or Ullmann conditions.

- Deprotection : Acidic removal of tert-butoxycarbonyl (Boc) groups using HCl or TFA.

- Purification : Column chromatography or recrystallization to achieve ≥99% purity .

Optimization Strategies :

Basic: How is the structure of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate confirmed experimentally?

Answer:

Structural confirmation relies on:

- ¹H-NMR : Peaks at δ 9.97 (brs, 2H, NH), 3.86 (s, 3H, OCH₃), and 2.06–2.60 (m, cyclobutane protons) in DMSO-d₆ .

- LCMS : Observed [M+H]⁺ at m/z 411 and retention time of 1.18 minutes (HPLC with SMD-TFA05 method) .

- Elemental Analysis : Validate molecular formula (C₁₅H₁₆FN₂O₃) via HRMS .

Basic: What analytical methods ensure purity and batch consistency for this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with TFA/ACN gradients; purity ≥99% with single impurities ≤0.5% .

- TGA/DSC : Assess thermal stability (melting point >150°C inferred from crystalline solid description) .

- Chiral HPLC : Resolve stereoisomers if applicable (e.g., cis/trans cyclobutane conformers) .

Advanced: What degradation pathways are observed under forced stress conditions, and how are degradation products characterized?

Answer:

Forced degradation studies (e.g., acid/base hydrolysis, oxidation) reveal:

- Acidic Hydrolysis : Cleavage of the methyl ester to form 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylic acid (m/z 397 [M+H]⁺).

- Oxidative Stress : Formation of N-oxide derivatives (e.g., m/z 427 [M+H]⁺).

Characterization Tools :

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with androgen receptor (AR) or kinases.

- QSAR Models : Corrogate logP (calculated via HPLC-derived lipophilicity indices) with activity .

- MD Simulations : Assess stability of cyclobutane ring in binding pockets (e.g., 100 ns trajectories in GROMACS) .

Advanced: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

- Cell Viability : MTT assays in prostate (LNCaP) or breast (MCF-7) cancer lines (IC₅₀ <10 µM targeted).

- Target Inhibition : Measure AR or PARP inhibition via ELISA or Western blot .

- Apoptosis : Flow cytometry for Annexin V/PI staining .

Advanced: How are physicochemical properties (e.g., logP, solubility) determined experimentally?

Answer:

- logP : Shake-flask method with octanol/water partitioning, validated via HPLC retention times (k = 1.18 correlates with logP ~2.5) .

- Solubility : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid (e.g., <1 mg/mL suggests need for prodrug design) .

Advanced: How to resolve contradictions in synthetic yields or impurity profiles across studies?

Answer:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) .

- Impurity Tracking : Use LCMS to identify by-products (e.g., methyl carbamate derivatives from incomplete coupling) .

- Cross-Validation : Compare NMR/LCMS data with reference spectra from patents or peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.